3-Chlorobenzonitrile
Overview
Description
3-Chlorobenzonitrile is an organic compound with the chemical formula C₇H₄ClN. It is one of the isomers of chlorobenzonitrile, specifically the meta-isomer. This compound is a colorless solid that is used in various chemical applications due to its reactivity and stability .
Mechanism of Action
Target of Action
3-Chlorobenzonitrile is an organic compound with the chemical formula ClC6H4CN . It is one of the isomers of chlorobenzonitrile
Mode of Action
It is known that aryl nitriles, such as this compound, are typically produced by ammoxidation . This compound can also be produced by dehydration of the aldoxime of 3-chlorobenzaldehyde . It can also be produced by heating 3-chlorobenzylamine and iodine in ammonium acetate aqueous solution . In the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to 3-chlorobenzylamine . Some ruthenium catalyzers can catalyze the hydrolysis of this compound to form 3-chlorobenzamide .
Biochemical Pathways
It is known that the compound can participate in various chemical reactions, including ammoxidation, dehydration, reduction, and hydrolysis . These reactions can potentially influence various biochemical pathways, depending on the specific context and conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of copper nanoparticles can facilitate the reduction of this compound to 3-chlorobenzylamine . Additionally, certain catalysts can promote the hydrolysis of this compound to form 3-chlorobenzamide . .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and biomolecules. For instance, in the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to form 3-chlorobenzylamine . Additionally, ruthenium catalysts can facilitate the hydrolysis of this compound to produce 3-chlorobenzamide . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to interact with specific proteins and enzymes within cells, leading to alterations in cellular functions. These interactions can affect various cellular processes, including cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, the reduction of this compound to 3-chlorobenzylamine involves the binding of the compound to copper nanoparticles, which catalyze the reaction . Such molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, highlighting the importance of dosage in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. For instance, the reduction of this compound to 3-chlorobenzylamine involves the enzyme copper nanoparticles, which act as a catalyst . These metabolic pathways are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzonitrile can be synthesized through several methods:
Dehydration of Aldoximes: One common method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde.
Oxidative Synthesis: Another method involves heating 3-chlorobenzylamine with iodine in an ammonium acetate aqueous solution.
Ammoxidation: This process involves the reaction of 3-chlorotoluene with ammonia and oxygen at high temperatures.
Industrial Production Methods: Industrial production of this compound often employs the ammoxidation method due to its efficiency and scalability. This method involves the catalytic oxidation of 3-chlorotoluene in the presence of ammonia and air, producing this compound and water as by-products .
Types of Reactions:
Hydrolysis: It can undergo hydrolysis to form 3-chlorobenzamide, catalyzed by ruthenium-based catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride and copper nanoparticles.
Hydrolysis: Ruthenium catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
3-Chlorobenzylamine: From reduction.
3-Chlorobenzamide: From hydrolysis.
Scientific Research Applications
3-Chlorobenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chlorobenzonitrile
- 4-Chlorobenzonitrile
- Dichlorobenzonitriles
Comparison:
- 2-Chlorobenzonitrile and 4-Chlorobenzonitrile: These isomers differ in the position of the chlorine atom on the benzene ring. This positional difference can affect their reactivity and the types of reactions they undergo.
- Dichlorobenzonitriles: These compounds have two chlorine atoms on the benzene ring, which can further influence their chemical properties and applications .
3-Chlorobenzonitrile is unique due to its specific position of the chlorine atom, which influences its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
3-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOVKBZJOIOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227414 | |
Record name | Benzonitrile, m-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-84-7 | |
Record name | 3-Chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, m-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, m-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Chlorobenzonitrile?
A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol [].
Q2: What spectroscopic data is available for this compound?
A2: While the provided abstracts do not delve into specific spectroscopic details, the rotational spectrum of this compound has been assigned and analyzed. []
Q3: Are there any known catalytic applications of this compound?
A3: While not a catalyst itself, this compound serves as a reactant in various reactions. For instance, it participates in the synthesis of diaryl ethers via a potassium fluoride-alumina and 18-crown-6 mediated reaction. This method offers a valuable alternative to traditional Ullmann ether synthesis. []
Q4: Has this compound been studied in the context of biaryl formation?
A4: Yes, research has shown that this compound, unlike its 2- and 4-chloro isomers, does not readily participate in biaryl formation when irradiated in the presence of 1,4-dimethoxybenzene. This suggests a positional effect of the chlorine substituent influences the photochemical reactivity. []
Q5: How does this compound interact with Aspergillus sp. PTCC 5266?
A5: Research indicates that whole cells of Aspergillus sp. PTCC 5266 can biotransform this compound via nitrile-hydrating activity. Interestingly, this fungal strain exhibits a broad pH tolerance (6.0 to 10.0) for this transformation, yielding the corresponding carboxylic acid as the sole product. []
Q6: What is known about the antibacterial activity of silver(I) complexes incorporating this compound-derived ligands?
A6: Studies have investigated silver(I) complexes utilizing ligands derived from this compound. These complexes demonstrate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Specifically, a complex incorporating a 4-amino-3-chlorobenzonitrile ligand displayed potent inhibitory activity, comparable to chloramphenicol. []
Q7: Are there any known applications of this compound in materials science?
A7: While the provided abstracts don't directly address materials science applications, research suggests this compound and other nitrile compounds can inhibit corrosion and hydrogen embrittlement of high-strength low-alloy steel in sulfuric acid solutions. []
Q8: What environmental concerns are associated with this compound?
A8: While not directly addressed in the provided abstracts, the presence of this compound as a byproduct in the synergistic elimination of nitrogen oxides and chlorobenzene on a commercial catalyst has been observed. This raises concerns as its formation could lead to the generation of polychlorinated byproducts, including polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, which are highly toxic and persistent organic pollutants. []
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